molecular formula C6H12ClNO2 B3183842 2-Chloro-N-ethyl-N-(2-hydroxyethyl)acetamide CAS No. 103993-97-1

2-Chloro-N-ethyl-N-(2-hydroxyethyl)acetamide

Cat. No.: B3183842
CAS No.: 103993-97-1
M. Wt: 165.62 g/mol
InChI Key: YBWPZZCFWBLJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-ethyl-N-(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

103993-97-1

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

2-chloro-N-ethyl-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C6H12ClNO2/c1-2-8(3-4-9)6(10)5-7/h9H,2-5H2,1H3

InChI Key

YBWPZZCFWBLJJE-UHFFFAOYSA-N

SMILES

CCN(CCO)C(=O)CCl

Canonical SMILES

CCN(CCO)C(=O)CCl

sequence

G

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloroacetylchloride (97 g., 1 mole) in dry acetonitrile (100 ml) was added dropwise to a cold (0° C.) solution of N-ethylethanolamine (89 g., 1 mole) in acetonitrile (150 ml) and anhydrous sodium carbonate (119 g., 1.1 mole). The mixture was mechanically stirred for two hours at 0° C. and then for 14 hours at room temperature, filtered, evaporated to dryness at 40° C. and the residue was dissolved in chloroform. The resulting solution was mixed with 1N hydrochloric acid, followed by mixing with 10% aqueous sodium carbonate and aqueous saturated sodium chloride. It was then dried over anhydrous magnesium sulphate, filtered through activated charcoal and evaporated to dryness to yield N-chloroacetyl-N-ethyl-ethanolamine as a colorless oil (yield 85%) with the following indicia: MS m/e 165 (M+); 88 (M--COCH2Cl); since the IR spectrum of the liquid showed two C=O peaks, one minor at λmax 1750 cm-1 (C=O, ester) and one major at 1635 cm-1 (C=O, amide), the compound was purified on an alumina dry column using chloroform and chloroform:methanol (9:1) as eluents. The purified amide showed only one C=O group at 1635 cm-1. This pure compound (pure by TLC (thin layer chromatography), NMR (nuclear magnetic resonance), IR (infrared), MS (mass spectometry) was used for the next step. The NMR (250 MHz) of the pure amide showed peaks of the two structures which are at equilibrium in such amides: ##STR13## Therefore, δCDCl3ppm : 4.3 ##STR14## 3.9-3.2 (m, --CH2 --N--CH2CH2O--); 1.18 (--CH3, q, e.g., overlap of two triplets) s: singlet; m: multiplet; q: quartet.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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